Cas no 2229375-29-3 (tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate)

Tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a piperazine core with a 1-methylimidazole substituent, offering a reactive scaffold for further functionalization. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is useful in the development of biologically active molecules, including kinase inhibitors and receptor modulators, due to its ability to introduce both basic and heterocyclic motifs. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable building block for medicinal chemistry research.
tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate structure
2229375-29-3 structure
Product Name:tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate
CAS No:2229375-29-3
MF:C13H22N4O2
MW:266.339382648468
CID:5859698
PubChem ID:165835315
Update Time:2025-11-05

tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate
    • EN300-1890323
    • 2229375-29-3
    • Inchi: 1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-5-14-9-10(17)11-15-6-7-16(11)4/h6-7,10,14H,5,8-9H2,1-4H3
    • InChI Key: IKQMITIZODZNHY-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNCC1C1=NC=CN1C)=O

Computed Properties

  • Exact Mass: 266.17427596g/mol
  • Monoisotopic Mass: 266.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 59.4Ų

tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate

tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate (CAS No. 2229375-29-3): A Comprehensive Overview

tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate, identified by its CAS number 2229375-29-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperazine core linked to a tert-butyl group and a 1-methyl-1H-imidazole moiety, has garnered attention due to its structural complexity and potential biological activity. The unique combination of heterocyclic rings and functional groups makes it a promising candidate for further exploration in medicinal chemistry.

The< strong>piperazine moiety is a well-known pharmacophore in drug design, often found in antipsychotics, antidepressants, and antihistamines. Its ability to interact with various biological targets makes it highly valuable in the development of therapeutic agents. In tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate, the piperazine ring is further modified with a tert-butyl group, which can enhance solubility and metabolic stability. This modification is particularly important in drug development, where pharmacokinetic properties are critical for clinical success.

The< strong>1-methyl-1H-imidazole component adds another layer of complexity to the molecule. Imidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of this group in tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate suggests potential interactions with enzymes and receptors that are mediated by imidazole moieties. This could make the compound a valuable scaffold for developing novel therapeutic agents.

Recent research in medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in designing effective drugs. The< strong>piperazine-< strong>imidazole hybrid structure in tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate presents an interesting case study for SAR analysis. Studies have shown that modifications at the piperazine ring can significantly alter the biological activity of the molecule. For instance, substituents at the nitrogen atoms of piperazine can influence binding affinity to target proteins.

In addition to its structural features, tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate has been explored in various preclinical studies. These studies aim to evaluate its potential as a lead compound for drug development. One notable area of interest is its potential application in treating neurological disorders. The< strong>piperazine moiety is known to interact with neurotransmitter systems, making it a candidate for drugs targeting conditions such as depression and schizophrenia.

The< strong>1-methyl-1H-imidazol-2-yl group also plays a crucial role in determining the biological activity of the compound. Imidazole derivatives have been shown to modulate various enzymatic pathways, including those involved in inflammation and oxidative stress. These pathways are often dysregulated in neurological disorders, suggesting that tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate could have therapeutic benefits in these conditions.

Furthermore, computational studies have been conducted to understand the molecular interactions of tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate with biological targets. These studies utilize molecular docking and simulation techniques to predict how the compound might bind to proteins and other biomolecules. Such insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The synthesis of< strong>tert-butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization. The introduction of the tert-butyl group and the imidazole moiety necessitates precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently, which is crucial for both academic research and industrial applications.

In conclusion, tert-butyl 2-(1-methyl-1H-imidazol-2-y)piperazine-la carboxy late (CAS No. 2229375- 293)

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